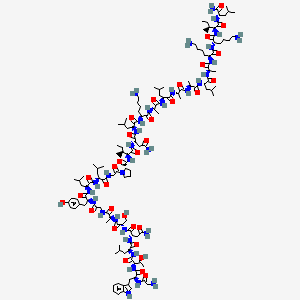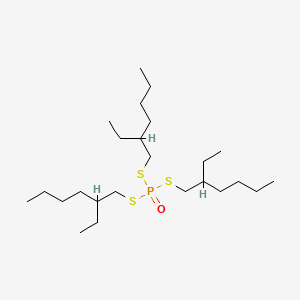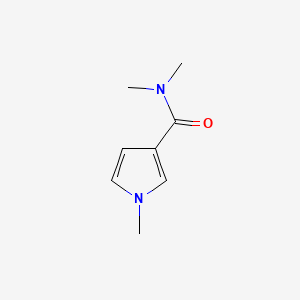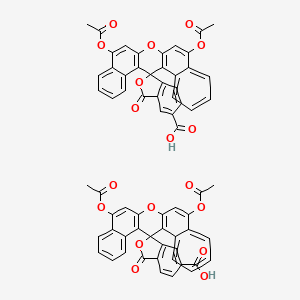
Galanin (1-13)-Mastoparan
Descripción general
Descripción
Galanin is a neuropeptide that is expressed in a small percentage of sensory neurons of the dorsal root ganglia and the superficial lamina of the dorsal horn of the spinal cord . The amino acid sequence of GALP-(9–21) is identical to that of galanin (1–13) . This chimeric peptide is a high-affinity galanin receptor antagonist .
Synthesis Analysis
The synthesis of Galanin (1-13)-Mastoparan involves complex biochemical processes. The N-terminal part of galanin is crucial for receptor interaction and the galanin fragment galanin (1–16) retains the high affinity of its parental peptide .Molecular Structure Analysis
The galanin peptide mainly adopts an alpha-helical structure, which binds at the extracellular vestibule of the receptors, nearly parallel to the membrane plane without penetrating deeply into the receptor core .Chemical Reactions Analysis
Galanin can modulate nociceptive processing through both a pro- and anti-nociceptive action, in a dose-dependent manner . It has been suggested that the galanin agonism signal may allosterically propagate through positively charged residues .Aplicaciones Científicas De Investigación
Activation and Inhibition of Na+, K+-ATPase : Galanin (1-13)-Mastoparan, also known as galparan, exhibits a biphasic interaction with Na+, K(+)-ATPase. It activates the enzyme at a certain concentration but inhibits it at higher concentrations. Additionally, it can counteract the inhibitory effect of ouabain on Na+, K(+)-ATPase. This suggests potential applications in modulating ion transport and cellular excitability (Langel et al., 1996).
Regulation of GTPase Activity : Galparan noncompetitively inhibits GTPase activity in rat brain cortical membranes, while mastoparan activates it. This differential regulation by galparan and mastoparan could have implications in signaling pathways involving G proteins (Zorko et al., 1998).
Induction of Acetylcholine Release : Galparan induces in vivo release of acetylcholine in the frontal cortex of rats, suggesting its potential in modulating neurotransmitter release and influencing neural function (Consolo et al., 1997).
Potential as Galanin Receptor Ligands : Chimeric peptides containing parts of galanin and mastoparan have been found to be high-affinity galanin receptor ligands. This points to their potential in studying and targeting galanin receptors, which are involved in various neuroendocrine functions (Pooga et al., 2009).
Cell-Penetrating Properties : Transportan, a chimeric peptide related to galanin and mastoparan, has demonstrated cell-penetrating properties. This suggests potential applications in drug delivery and molecular biology research (Pooga et al., 1998).
Insulin Secretion Stimulation : Galparan has been found to stimulate insulin secretion from isolated rat pancreatic islets. This indicates potential applications in diabetes research and therapy (Ostenson et al., 1997).
Antimicrobial and Antitumor Potential : Mastoparan, a component of galparan, has been studied for its antimicrobial and antitumor activities. The development of chimeric analogs combining mastoparan with other bioactive peptides like galanin may expand its therapeutic applications (Ruczyński et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C133H222N34O32/c1-25-73(17)107(131(197)154-89(110(140)176)50-66(3)4)164-119(185)88(40-31-34-48-136)152-118(184)87(39-30-33-47-135)151-113(179)78(22)148-121(187)92(53-69(9)10)155-114(180)77(21)144-112(178)76(20)147-120(186)91(52-68(7)8)156-115(181)79(23)146-117(183)86(38-29-32-46-134)153-122(188)93(54-70(11)12)159-126(192)99(60-103(139)172)162-132(198)108(74(18)26-2)165-130(196)101-41-35-49-167(101)106(175)64-143-116(182)90(51-67(5)6)157-123(189)94(55-71(13)14)158-125(191)96(57-81-42-44-83(170)45-43-81)150-105(174)63-142-111(177)75(19)145-129(195)100(65-168)163-127(193)98(59-102(138)171)160-124(190)95(56-72(15)16)161-133(199)109(80(24)169)166-128(194)97(149-104(173)61-137)58-82-62-141-85-37-28-27-36-84(82)85/h27-28,36-37,42-45,62,66-80,86-101,107-109,141,168-170H,25-26,29-35,38-41,46-61,63-65,134-137H2,1-24H3,(H2,138,171)(H2,139,172)(H2,140,176)(H,142,177)(H,143,182)(H,144,178)(H,145,195)(H,146,183)(H,147,186)(H,148,187)(H,149,173)(H,150,174)(H,151,179)(H,152,184)(H,153,188)(H,154,197)(H,155,180)(H,156,181)(H,157,189)(H,158,191)(H,159,192)(H,160,190)(H,161,199)(H,162,198)(H,163,193)(H,164,185)(H,165,196)(H,166,194)/t73-,74-,75-,76-,77-,78-,79-,80+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-,109-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAIPWKSPHFHFZ-BUBYYDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C133H222N34O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2809.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galanin (1-13)-Mastoparan | |
CAS RN |
177352-81-7 | |
| Record name | 177352-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-methyl-, hydrazone, (1S-exo)- (9CI)](/img/no-structure.png)




